Moderate Potency on Wild-Type EZH2 Distinguishes Ezh2-in-3 from Ultra-Potent Clinical Leads
Ezh2-in-3 exhibits an IC50 of 21-32 nM for wild-type EZH2 in biochemical assays [1]. This potency is significantly lower (i.e., less potent) than ultra-potent clinical-stage EZH2 inhibitors like CPI-169 (IC50 = 0.24 nM) and CPI-360 (IC50 = 0.5 nM), and moderately lower than GSK126 (IC50 = 9.9 nM) [2]. This positions Ezh2-in-3 as a tool compound for studies where maximal target saturation is not required or may confound results, unlike more potent clinical candidates.
| Evidence Dimension | Potency against wild-type EZH2 |
|---|---|
| Target Compound Data | IC50 = 21-32 nM |
| Comparator Or Baseline | CPI-169 (IC50 = 0.24 nM), CPI-360 (IC50 = 0.5 nM), GSK126 (IC50 = 9.9 nM) |
| Quantified Difference | ~87-fold less potent vs. CPI-169; ~2.2-fold less potent vs. GSK126 |
| Conditions | Biochemical enzyme inhibition assays (SAM-competitive) |
Why This Matters
This moderate potency is a key selection criterion for researchers needing to avoid complete, non-physiological inhibition of EZH2 or to model partial target engagement.
- [1] InvivoChem. EZH2-IN-3 (EZH2 inhibitor 3, EZH2-inhibitor-3) - Technical Datasheet. InvivoChem. View Source
- [2] Kim KH, Roberts CW. Tumor-suppressive functions of protein lysine methyltransferases. Exp Mol Med. 2023 Dec;55(12):2549-2563. View Source
